molecular formula C3H9N3O B13507433 2-Aminopropanehydrazide

2-Aminopropanehydrazide

Cat. No.: B13507433
M. Wt: 103.12 g/mol
InChI Key: VCYBSQKYFOVMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopropanehydrazide is an organic compound with the molecular formula C3H9N3O It is a derivative of hydrazine, featuring an amino group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopropanehydrazide can be synthesized through several methods. One common approach involves the reaction of 2-aminopropanoic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

C3H7NO2+N2H4C3H9N3O+H2O\text{C3H7NO2} + \text{N2H4} \rightarrow \text{C3H9N3O} + \text{H2O} C3H7NO2+N2H4→C3H9N3O+H2O

This method requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can also be optimized to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopropanehydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield simpler amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted hydrazides.

Scientific Research Applications

2-Aminopropanehydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can act as a precursor for biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Aminopropanehydrazide exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-Aminopropanoic Acid: A precursor in the synthesis of 2-Aminopropanehydrazide.

    Hydrazine: A related compound with similar reactivity but different applications.

    Amines: Compounds like methylamine and ethylamine share structural similarities but differ in their functional groups and reactivity.

Uniqueness: this compound is unique due to its specific combination of an amino group and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-aminopropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O/c1-2(4)3(7)6-5/h2H,4-5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYBSQKYFOVMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.